![molecular formula C11H14N4O4 B1593622 Theophylline-8-butyric acid CAS No. 5438-71-1](/img/structure/B1593622.png)
Theophylline-8-butyric acid
Overview
Description
Theophylline-8-butyric acid is a derivative of theophylline, a methylxanthine drug commonly used for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound, also known as 8-(3-carboxypropyl)-1,3-dimethylxanthine, has a molecular formula of C₁₁H₁₄N₄O₄ and a molecular weight of 266.25 g/mol .
Preparation Methods
Theophylline-8-butyric acid can be synthesized through a modified method of Cook . The synthesis involves the reaction of theophylline with butyric anhydride in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Theophylline-8-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Applications
Theophylline-8-butyric acid exhibits significant pharmacological properties that make it useful in several therapeutic contexts.
Bronchodilation and Respiratory Disorders
As a derivative of theophylline, TBA retains the bronchodilatory effects characteristic of its parent compound. Theophylline is widely used to manage asthma and chronic obstructive pulmonary disease (COPD) due to its ability to relax bronchial smooth muscle and improve airflow . TBA may enhance these effects or provide alternative mechanisms, such as acting as a phosphodiesterase inhibitor, which increases cyclic AMP levels in cells, leading to bronchodilation.
Anti-inflammatory Properties
Research indicates that TBA may also possess anti-inflammatory effects. By activating histone deacetylases (HDACs), TBA can inhibit the transcription of pro-inflammatory genes, thereby reducing inflammation in respiratory conditions . This mechanism could be particularly beneficial in managing chronic inflammatory diseases.
Immunological Applications
TBA's unique structure allows it to be utilized in immunological assays and diagnostics.
Immunoassays for Theophylline Measurement
TBA has been employed in the development of sensitive immunoassays for measuring theophylline levels in biological samples. Its use as a hapten in competitive assays enhances sensitivity and specificity compared to traditional methods . For instance, TBA can be conjugated with carriers like bovine serum albumin to produce highly specific antibodies for the detection of theophylline in serum samples.
Table 1: Comparison of Assay Sensitivities
Assay Type | Sensitivity (μg/mL) | Cross-reactivity |
---|---|---|
Traditional Immunoassay | 10 | High |
TBA-based Nephelometric Assay | 0.1 | Low |
Biochemical Applications
The biochemical properties of TBA extend its utility beyond pharmacology and immunology into other scientific domains.
Lipase Inhibition Studies
Recent studies have shown that TBA can act as a lipase inhibitor. In experiments involving 3T3-L1 adipocytes, TBA demonstrated an ability to modulate lipid metabolism by inhibiting lipase activity, which is crucial for fat breakdown . This property suggests potential applications in obesity treatment and metabolic disorder management.
Case Study: Lipase Inhibition by TBA
In an experimental model using high-fat diet-induced obesity in mice, administration of TBA resulted in:
- Significant reduction in body weight.
- Decreased triglyceride levels.
- Improved liver function markers.
These findings indicate that TBA could be a candidate for developing anti-obesity drugs.
Mechanism of Action
Theophylline-8-butyric acid exerts its effects through multiple mechanisms:
Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent bronchodilation.
Adenosine Receptor Blockade: The compound blocks adenosine receptors, preventing bronchoconstriction and promoting smooth muscle relaxation.
Histone Deacetylase Activation: It activates histone deacetylase, which has anti-inflammatory effects.
Comparison with Similar Compounds
Theophylline-8-butyric acid is similar to other methylxanthine derivatives such as:
Theophylline: Used primarily for its bronchodilator effects.
Caffeine: Known for its stimulant effects on the central nervous system.
Theobromine: Found in chocolate and has mild stimulant effects.
The uniqueness of this compound lies in its specific chemical structure, which allows it to be used in specialized applications such as enzyme-linked immunoassays and receptor binding studies .
Biological Activity
Theophylline-8-butyric acid (TBA) is a derivative of theophylline, a well-known xanthine compound primarily used for its bronchodilator effects in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Recent research has highlighted the biological activities of TBA, focusing on its potential therapeutic applications and underlying mechanisms. This article reviews the biological activity of TBA, including its effects on histone deacetylase (HDAC) activity, anti-inflammatory properties, and metabolic influences.
Histone Deacetylase Activity:
TBA has been shown to enhance HDAC activity in various cell types, including epithelial cells and macrophages. This enhancement is crucial for the anti-inflammatory effects of corticosteroids, suggesting a cooperative interaction between TBA and corticosteroids in managing asthma. In a clinical study involving mild asthmatics, treatment with low-dose theophylline significantly increased HDAC activity, correlating with improved clinical outcomes .
Anti-inflammatory Effects:
The anti-inflammatory mechanisms of TBA extend beyond HDAC activation. Theophylline, including its derivatives like TBA, inhibits nuclear factor κB (NF-κB) signaling pathways and reduces eosinophil survival induced by interleukins. This inhibition contributes to decreased airway inflammation, which is beneficial for patients with asthma and other inflammatory lung diseases .
Clinical Study on Asthma Management
A double-blind crossover study examined the effects of low-dose theophylline on HDAC activity in 14 mild stable asthmatics. Results indicated that after four weeks of treatment, there was a significant increase in total HDAC activity (67 ± 9 vs. 111 ± 17 dpm/mg of protein, ) in bronchial biopsies from treated subjects . This increase was associated with reduced eosinophilia and improved pulmonary function.
Lipid Metabolism Modulation
Recent studies have explored the effects of TBA on lipid metabolism. In experiments using 3T3-L1 adipocytes, TBA demonstrated the ability to reduce reactive oxygen species (ROS) production and inflammatory cytokine expression during adipocyte differentiation. These findings suggest that TBA may have a role in managing obesity-related metabolic disorders by modulating lipid metabolism .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-14-9-8(10(18)15(2)11(14)19)12-6(13-9)4-3-5-7(16)17/h3-5H2,1-2H3,(H,12,13)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBYKZGOXFIONW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202753 | |
Record name | 1H-Purine-8-butanoic acid, 2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90202753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5438-71-1 | |
Record name | 2,3,6,9-Tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purine-8-butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5438-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Theophylline-8-butyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Theophyllinebutyric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14374 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Purine-8-butanoic acid, 2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90202753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THEOPHYLLINE-8-BUTYRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UR2VV86WO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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